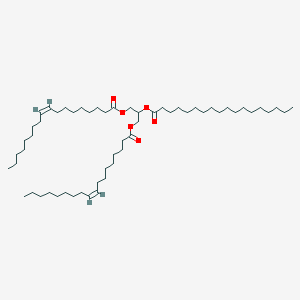

1,3-Dioleoyl-2-stearoylglycerol

Descripción general

Descripción

1,3-Dioleoyl-2-stearoylglycerol is a triglyceride found in various natural sources such as coconut oil, palm oil, rice bran oil, sunflower oil, and sesame oil . It contains oleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.

Synthesis Analysis

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a similar compound, was reported in a three-step method . First, vinyl oleate was synthesized by transvinylation between vinyl acetate and oleic acid. This was further reacted with glycerol at 35 °C for 8 h using 10 % (w/v) Novozym 435 to synthesize 1,3-diolein . The synthesis of 1,3-dioleoyl-2-stearoylglycerol might follow a similar process.Molecular Structure Analysis

Polymorphic transformations in two saturated-unsaturated mixed acid triacylglycerols, SOS (sn-1,3-distearoyl-2-oleoylglycerol) and OSO (sn-1,3-dioleoyl-2-stearoylglycerol), have been studied by FT-IR spectroscopy .Chemical Reactions Analysis

The synthesis of 1,3-dioleoyl-2-stearoylglycerol involves multiple steps and chemical reactions . The exact reactions would depend on the specific synthesis method used.Physical And Chemical Properties Analysis

1,3-Dioleoyl-2-stearoylglycerol has a molecular formula of C57H106O6 and a molecular weight of 887.45 . It is slightly soluble in chloroform and methanol, and it is stored at -20°C . The thermo-rheological properties of a mixture system of 1,3-dioleoyl-2-stearoylglycerol and cocoa butter have been studied .Aplicaciones Científicas De Investigación

Food Industry

OSO is used in the food industry due to its unique physical properties. It has been found that fats containing OSO have higher melting and crystallization temperatures, and their fat crystals are larger and densely packed . This makes OSO a viable substitute for trans fatty acids in the food lipid industry .

Digestibility Studies

OSO plays a significant role in digestibility studies. Research has shown that fats richer in stearoyl at the sn-1,3 position of triacylglycerols (TAGs), like OSO, are poorly digested . This property can be used to study the digestion process and develop dietary recommendations.

Physicochemical Property Analysis

The type and stereospecificity of fatty acids (FAs) in TAGs determine the physicochemical properties of dietary fats, oils, and food products . OSO, with its specific structure, is used in research to understand these properties.

Thermo-Rheological Properties

OSO has been used in studies to explain the thermo-rheological properties of mixture systems of OSO/cocoa butter, and dark chocolate involving OSO . This helps in understanding the behavior of these mixtures under different temperature conditions.

Lipase-Catalyzed Acidolysis

OSO can be synthesized via the lipase-catalyzed acidolysis of tristearin (SSS)-rich fat and oleic acids, followed by solvent fractionation . This process is used in research to produce specific TAGs.

Nutritional Implications

The effects of stereospecific positioning of fatty acids in TAG structure in native and randomized fats have nutritional implications . OSO, with its specific structure, is used in such studies.

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Dioleoyl-2-stearoylglycerol (DOSG) is a type of triacylglycerol that features oleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position . It is identified in butterfat

Mode of Action

It is known that dosg can form a compound when mixed with cocoa butter . This compound possesses a double chain length structure . The interactions between compound crystals and the liquid oil fraction in the cocoa butter could possibly lower stress values in DOSG/cocoa butter .

Biochemical Pathways

It is known that dosg can be synthesized via the lipase-catalyzed acidolysis of tristearin (sss)-rich fat and oleic acids, followed by solvent fractionation .

Result of Action

It is known that fats that are richer in stearoyl at the sn-1,3 position of tag melted and crystallized at higher temperatures, had a densely packed microstructure of large fat crystals and were poorly digested .

Action Environment

It is known that the thermo-rheological properties of dosg can be influenced by its mixture with cocoa butter . The interactions between compound crystals and the liquid oil fraction in the cocoa butter could possibly lower stress values in DOSG/cocoa butter .

Propiedades

IUPAC Name |

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBKZXRGYMKBT-RZEXXKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315062 | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Dioleoyl-2-stearoylglycerol | |

CAS RN |

2410-29-9 | |

| Record name | Triglyceride OStO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioleoyl-2-stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-STEARO-1,3-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of OSO influence its melting and crystallization behavior compared to other similar triacylglycerols like 1,2-distearoyl-3-oleoylglycerol (SSO) and tristearin (SSS)?

A: The positioning of stearic acid (Sa) and oleic acid (Mo) within the triacylglycerol structure significantly impacts melting and crystallization. OSO, with its MoSaMo structure [, ], exhibits lower melting and crystallization temperatures compared to SSO (SaSaMo) and SSS (SaSaSa) []. This is because the presence of stearic acid at the sn-1,3 position in SSO and SSS leads to a more densely packed and ordered crystalline structure, requiring higher temperatures to disrupt these interactions. In contrast, the central stearic acid in OSO disrupts tight packing, resulting in weaker intermolecular forces and therefore lower melting and crystallization points.

Q2: The research mentions that OSO is more easily digested in vitro than SSO. What is the underlying reason for this difference in digestibility?

A: The faster in vitro digestion rate of OSO compared to SSO can be attributed to the position of oleic acid within the triacylglycerol []. Oleic acid, being unsaturated, introduces a kink in the molecule, making it more accessible to digestive enzymes. In OSO, with oleic acid at the sn-1,3 positions, these positions are readily accessible for enzymatic hydrolysis. In contrast, the sn-2 oleic acid in SSO is less accessible due to the flanking stearic acids, resulting in slower digestion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

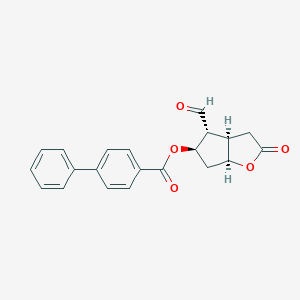

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)